molecular formula C16H22ClN3O2 B8384857 [2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine

[2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine

Cat. No. B8384857
M. Wt: 323.82 g/mol
InChI Key: NPWHRGNZZPOQJN-UHFFFAOYSA-N
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Description

[2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine is a useful research compound. Its molecular formula is C16H22ClN3O2 and its molecular weight is 323.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-Chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

2-chloro-N-cyclopentyl-5-(3,3-diethoxyprop-1-ynyl)pyrimidin-4-amine

InChI

InChI=1S/C16H22ClN3O2/c1-3-21-14(22-4-2)10-9-12-11-18-16(17)20-15(12)19-13-7-5-6-8-13/h11,13-14H,3-8H2,1-2H3,(H,18,19,20)

InChI Key

NPWHRGNZZPOQJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1=CN=C(N=C1NC2CCCC2)Cl)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stiffed solution of (5-bromo-2-chloro pyrimidin-4-yl)-cyclopentyl-amine (1.00 g, 3.62 mmol) and PdCl2(dppf).dichloromethane (148 mg, 0.181 mmol) in THF (10 mL) is added Et3N (0.757 mL, 5.43 mmol) and 3,3-diethoxy-propyne (0.778 mL, 5.43 mmol) sequentially at room temperature. The mixture is degassed under a stream of N2 and stirred at room temperature for 10 minutes before CuI (29 mg, 0.154 mmol) is added. The reaction vessel is evacuated and back-filled with N2 (×3) and heated at 60° C. for 48 hours. The mixture is allowed to cool, diluted with EtOAc, filtered and partitioned between H2O and ethyl acetate. The phases are separated and the aqueous layer is further extracted with EtOAc (×3), combined organic extracts are dried (MgSO4), filtered and concentrated. The residue is purified by SiO2 chromatography, eluting with a gradient of 5% EtOAc/petrol to 20% EtOAc/petrol to give [2-chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine (636 mg, 54%). MS (ESI) m/z 324.2 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.757 mL
Type
reactant
Reaction Step Two
Quantity
0.778 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
29 mg
Type
catalyst
Reaction Step Four

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